4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C22H12BrClN2O4 and a molecular weight of 483.709 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Nitration and Chlorination: The nitro and chloro groups can be introduced through electrophilic aromatic substitution reactions using nitric acid and chlorinating agents, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol to form the desired ester compound.
Chemical Reactions Analysis
4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate.
Scientific Research Applications
4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to the modulation of cell growth and apoptosis .
Comparison with Similar Compounds
4-Nitrophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
4-Nitrophenyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: Similar in structure but with a methyl group instead of a chloro group, which may affect its biological activity.
4-Nitrophenyl 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylate: Contains a fluorine atom, which can influence its reactivity and interaction with biological targets.
4-Nitrophenyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate: The presence of a methoxy group can alter its electronic properties and solubility.
Properties
CAS No. |
355421-75-9 |
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Molecular Formula |
C22H12BrClN2O4 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
(4-nitrophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H12BrClN2O4/c23-14-3-10-20-18(11-14)19(12-21(25-20)13-1-4-15(24)5-2-13)22(27)30-17-8-6-16(7-9-17)26(28)29/h1-12H |
InChI Key |
CFMDEOBZJAUEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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